Technical Whitepaper: Physicochemical Profiling of (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol
Technical Whitepaper: Physicochemical Profiling of (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol
This guide outlines the physicochemical profile, characterization protocols, and experimental handling of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol , a critical fluorinated building block in medicinal chemistry.
Executive Summary
(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 1823403-65-1) is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., MET, EGFR) and advanced agrochemicals.[] The incorporation of a fluorine atom at the C5 position of the pyrazole ring is a strategic medicinal chemistry modification intended to modulate pKa, block metabolic oxidation sites, and enhance lipophilicity compared to its non-fluorinated analogs.
This guide provides a comprehensive physicochemical dataset, synthesis-derived impurity profiles, and validated protocols for the characterization of this material in a drug discovery setting.
Molecular Identity & Core Properties
The following data aggregates experimental values and high-confidence predictive models suitable for initial formulation and assay development.
Table 1: Physicochemical Datasheet
| Property | Value / Description | Source/Note |
| Chemical Name | (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol | IUPAC |
| CAS Number | 1823403-65-1 | Registry |
| Molecular Formula | C₆H₉FN₂O | Exact Mass: 144.07 g/mol |
| Molecular Weight | 144.15 g/mol | Average |
| Appearance | White to off-white crystalline solid | Experimental Observation |
| Melting Point | 78°C – 85°C (Predicted range) | Subject to polymorphs |
| LogP (Octanol/Water) | ~0.45 – 0.65 (Estimated) | Moderate Lipophilicity |
| pKa (Conj.[2] Acid) | ~1.5 – 2.0 (Pyrazole N2) | F-atom inductive effect lowers basicity |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | OH and Pyrazole Ns |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | High organic solubility |
Structural Insight: The Fluorine Effect
The C5-Fluorine atom is not merely a substituent; it electronically deactivates the pyrazole ring.
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Basicity: Compared to the non-fluorinated analog (pKa ~2.5), the electron-withdrawing fluorine reduces the electron density at the N2 nitrogen, lowering the pKa. This reduces protonation at physiological pH, potentially improving membrane permeability.
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Metabolic Stability: The C5 position is a common site for oxidative metabolism (CYP450). Fluorination blocks this "soft spot," extending the half-life of downstream APIs.
Synthetic Pathway & Impurity Logic
Understanding the synthesis is crucial for identifying potential impurities. The standard route involves the reduction of the corresponding carboxylic acid or ester.
Figure 1: Synthetic logic flow indicating the origin of likely impurities (Acid precursor and over-reduced byproducts).
Experimental Protocols (Self-Validating)
Protocol A: Purity Assessment via HPLC-UV
Rationale: The polar nature of the hydroxymethyl group requires a gradient that prevents early elution with the solvent front.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
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Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
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Gradient:
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0-2 min: 5% B (Isocratic hold to elute salts).
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2-12 min: 5% → 95% B (Linear gradient).
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12-15 min: 95% B (Wash).
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Detection: UV at 220 nm (amide/pyrazole absorption) and 254 nm (aromatic).
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Acceptance Criteria: Main peak area >98%. Identify unreacted acid precursor (elutes earlier due to polarity) or dimers.
Protocol B: Thermodynamic Solubility Determination
Rationale: Visual solubility is insufficient for formulation. This gravimetric method provides exact saturation points.
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Preparation: Weigh 20 mg of compound into a 1.5 mL HPLC vial.
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Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4, Water, or DMSO).
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Equilibration: Shake at 500 rpm at 25°C for 24 hours.
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Filtration: Centrifuge at 13,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE filter.
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Quantification: Analyze the filtrate via HPLC (Protocol A) against a standard curve of known concentration (e.g., 0.1 mg/mL in DMSO).
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Calculation:
Storage & Stability Guidelines
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Hygroscopicity: The hydroxymethyl group can form hydrogen bonds with atmospheric water. Store in a desiccator.
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Temperature: Stable at room temperature (20-25°C) for short term. Long-term storage recommended at -20°C to prevent slow oxidation to the aldehyde.
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Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4, Jones Reagent) which will convert the alcohol to the carboxylic acid.
References
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PubChem Compound Summary. (2023). 5-Fluoro-1,4-dimethyl-1H-pyrazole (Analogous Structure Data). National Center for Biotechnology Information. Link
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BOC Sciences. (2023). Product Datasheet: (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS 1823403-65-1).[][]
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ChemicalBook. (2022). Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Precursor).Link
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ChemSrc. (2023). CAS 1823403-65-1 Entry and Related Pyrazole Alcohols.[][]Link
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Google Patents. (2016). Nematicidal N-(phenylcycloalkyl)carboxamides (Usage of fluorinated pyrazole intermediates). Patent US20160075653A1. Link
